Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
Description
Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS: 338753-16-5) is a pyridazine derivative with a molecular formula of C₁₉H₁₅FN₂O₂S and a molecular weight of 354.41 g/mol . The compound features a pyridazine core substituted at positions 3 and 6:
- Position 3: A 4-fluorophenylsulfanyl group (-S-C₆H₄-F).
- Position 6: A phenyl group (-C₆H₅).
- Position 4: An ethyl carboxylate ester (-COOEt).
Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, which confer unique electronic properties compared to pyridine or benzene derivatives.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)sulfanyl-6-phenylpyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBTHUFOSHCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS No. 6404534) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the fluorophenyl and sulfanyl groups may enhance its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various phytopathogenic microorganisms. A study demonstrated that derivatives of pyridazine compounds can effectively inhibit the growth of fungi and bacteria, suggesting potential applications in agriculture as fungicides or bactericides .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory properties. Pyridazine derivatives have been associated with the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. Experimental models have shown that similar compounds can reduce inflammation markers, indicating that this compound may possess similar effects .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Research Findings and Case Studies
- Case Study on Antifungal Activity : In one study, a series of pyridazine derivatives were tested against Fusarium oxysporum, a common plant pathogen. This compound showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its viability as an agricultural fungicide .
- Anti-inflammatory Activity Assessment : Another research effort focused on evaluating the anti-inflammatory potential of various pyridazine derivatives using lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated that compounds similar to this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridazinecarboxylates
Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate belongs to a family of pyridazinecarboxylates with modifications at the sulfanyl and aryl groups. Key analogs include:
| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate | 4-chlorophenylsulfanyl (-S-C₆H₄-Cl) | C₁₉H₁₅ClN₂O₂S | 370.86 | 338752-95-7 |
| Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate | Phenylsulfanyl (-S-C₆H₅) | C₁₉H₁₆N₂O₂S | 336.42 | 338752-93-5 |
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl substituent (target compound) introduces moderate electron withdrawal due to fluorine’s electronegativity, which may enhance stability and polarizability compared to the 4-chlorophenyl analog (stronger electron withdrawal via Cl) or the unsubstituted phenylsulfanyl group .
- Chlorine’s larger atomic size and polarizability (compared to fluorine) could increase steric hindrance and lipophilicity in the 4-chloro analog .
Impact on Molecular Weight and Physicochemical Properties :
- The 4-chloro analog has the highest molecular weight (370.86 g/mol), followed by the 4-fluoro compound (354.41 g/mol) and the phenylsulfanyl derivative (336.42 g/mol). This trend correlates with substituent atomic masses (Cl > F > H) .
- Increased halogen size (Cl vs. F) may reduce solubility in polar solvents but enhance hydrophobic interactions in biological systems.
Comparison with Pyridinecarboxylate Derivatives
While pyridazine derivatives are distinct from pyridines, structural analogs with pyridine cores provide insights into ring nitrogen effects. For example:
- Ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate () shares similar aryl substituents but has a single nitrogen in the pyridine ring.
Structural Differences:
- Pyridazine vs. Pyridine :
- Pyridazine’s two adjacent nitrogen atoms increase ring electron deficiency, enhancing susceptibility to nucleophilic attack compared to pyridine derivatives .
- The pyridazine core may exhibit stronger dipole-dipole interactions due to asymmetric electron distribution, affecting crystal packing and melting points .
Broader Context: Trifluoromethyl and Piperazine Derivatives
Other related compounds highlight substituent diversity:
- Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 478067-01-5) incorporates trifluoromethyl groups, which significantly increase lipophilicity and metabolic stability .
- Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS: 1024523-06-5) demonstrates how piperazine moieties alter conformational flexibility and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
